![molecular formula C11H11BrO3 B1273624 Ethyl 3-(2-bromophenyl)-3-oxopropanoate CAS No. 50671-05-1](/img/structure/B1273624.png)
Ethyl 3-(2-bromophenyl)-3-oxopropanoate
Overview
Description
Ethyl 3-(2-bromophenyl)-3-oxopropanoate is a chemical compound that is part of a broader class of organic molecules which are characterized by the presence of a bromophenyl group attached to a 3-oxopropanoate ester structure. This compound is of interest due to its potential applications in various chemical reactions and its relevance in the synthesis of other organic compounds.
Synthesis Analysis
The synthesis of related bromo-substituted esters often involves halogenation reactions where a bromine atom is introduced into the organic substrate. For instance, ethyl 3-bromo-2-(hydroxyimino)propanoate can be synthesized by reacting ethyl bromopyruvate with hydroxylamine hydrochloride, yielding the oxime in quantitative yield . Similarly, ethyl 3-(2-bromophenyl)-3-oxopropanoate could be synthesized through analogous halogenation strategies, although the specific method for its synthesis is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of bromo-substituted esters can be elucidated using various spectroscopic techniques such as IR spectroscopy, NMR, and X-ray diffraction analysis. For example, the crystal structure of ethyl-4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was determined by XRD . Similarly, the structure of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate was characterized, revealing intramolecular hydrogen bonds and intermolecular interactions through Hirschfeld surface analysis . These techniques could be applied to ethyl 3-(2-bromophenyl)-3-oxopropanoate to gain insights into its molecular conformation and stability.
Chemical Reactions Analysis
Bromo-substituted esters are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including reductive cyclization , alkylation , and coupling reactions . For instance, ethyl 3-bromo-2-(hydroxyimino)propanoate can react with bases to yield ethyl 2-nitrosopropenoate, an electron-deficient heterodiene . The electrochemical oxidation of ethyl 3-oxo-3-phenyl-2-phenylhydrazonopropionate, a related compound, results in phenol and ethyl 3-phenyl-2,3-dioxopropionate as major products . These reactions highlight the reactivity of the bromo-ester moiety and its utility in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-substituted esters like ethyl 3-(2-bromophenyl)-3-oxopropanoate are influenced by their functional groups. For example, ethyl 3-bromo-2-(hydroxyimino)propanoate is soluble in organic solvents such as ether and dichloromethane and has a melting point range of 78-79°C . The stability of these compounds can be assessed under various conditions, as demonstrated by the stability studies of a related molecule, ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, which remained stable after incubation in human plasma . These properties are crucial for the handling and storage of the compound and for its application in further chemical processes.
Scientific Research Applications
Synthesis of Quinoxalyl Aryl Ketones
Ethyl 3-(2-bromophenyl)-3-oxopropanoate has been used in the synthesis of quinoxalyl aryl ketones. The condensation of ethyl 3-aryl-3-bromo-2-oxopropanoates with o-phenylenediamine, followed by oxidative dehydrobromination, led to the formation of 3-aroylquinoxalin-2(1H)-ones, highlighting its utility in organic synthesis (Gorbunova & Mamedov, 2006).
Enantioselective Reduction
This compound has been utilized in the enantioselective reduction to corresponding (S)-alcohols using the fungus Rhizopus arrhizus and other Rhizopus species. This process emphasizes the compound's potential in the synthesis of chiral molecules (Salvi & Chattopadhyay, 2006).
Bioanalytical Method Development
In research involving acetylcholinesterase inhibitors, a rapid and selective bioanalytical method was developed for quantitative measurement of Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate. This indicates the compound's relevance in neuropharmacology and drug development (Nemani, Shard & Sengupta, 2018).
Synthesis of Heterocycles
Ethyl 3-(2-bromophenyl)-3-oxopropanoate has been employed as a building block in radical cyclization reactions onto azoles, leading to the synthesis of tri- and tetra-cyclic heterocycles. This showcases its utility in creating complex organic structures (Allin et al., 2005).
Antifungal and Antibacterial Activity
The compound has been used in the synthesis of pyrazolone derivatives that showed marginal antifungal and antibacterial activity, suggesting its role in the development of new pharmaceutical agents (Ahluwalia, Dutta & Sharma, 1986).
Future Directions
Ethyl 3-(2-bromophenyl)-3-oxopropanoate and related compounds could potentially be used in drug development. For instance, a study reported the synthesis of m-aminopyridyl-o-methyl-substituted ethyl nicotinates via the proposed ring cleavage reaction of N-phenylsulfonyl 3-formyl 7-azaindole . These pre-functionalized indene-based cyclic precursors can be potential bioactive systems for drug discovery and development .
Mechanism of Action
Target of Action
Ethyl 3-(2-bromophenyl)-3-oxopropanoate is a complex organic compound that is often used in organic synthesisIt is known to be involved in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of SM cross-coupling reactions, the compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the formation of carbon–carbon bonds via SM cross-coupling reactions . These reactions are crucial in organic synthesis, enabling the construction of complex organic molecules from simpler precursors . The downstream effects of these reactions include the synthesis of a wide range of organic compounds with diverse structures and properties.
Result of Action
The primary result of the action of Ethyl 3-(2-bromophenyl)-3-oxopropanoate is the formation of new carbon–carbon bonds via SM cross-coupling reactions . This enables the synthesis of a wide range of complex organic compounds, contributing to advancements in various fields such as drug discovery, materials science, and chemical biology.
properties
IUPAC Name |
ethyl 3-(2-bromophenyl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSMFGOJDWUHEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373743 | |
Record name | ethyl 3-(2-bromophenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-bromophenyl)-3-oxopropanoate | |
CAS RN |
50671-05-1 | |
Record name | ethyl 3-(2-bromophenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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